LysRs-IN-2 -

LysRs-IN-2

Catalog Number: EVT-2559346
CAS Number:
Molecular Formula: C17H16F3NO4
Molecular Weight: 355.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LysRs-IN-2 is a potent inhibitor of lysyl-tRNA synthetase, an enzyme critical for protein synthesis. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as an antipathogen agent. Lysyl-tRNA synthetases are essential for translating genetic information into proteins by attaching the amino acid lysine to its corresponding transfer RNA.

Source and Classification

LysRs-IN-2 is classified as an aminoacyl-tRNA synthetase inhibitor. It specifically targets the lysyl-tRNA synthetase enzyme, disrupting its function and thereby affecting protein synthesis in organisms that rely on this enzyme for lysine incorporation into proteins. The compound has been studied in various biological contexts, including its effects on malaria parasites, where it shows promise as a selective inhibitor due to structural differences between parasite and human lysyl-tRNA synthetases .

Synthesis Analysis

Methods

The synthesis of LysRs-IN-2 typically involves several organic chemistry techniques, including:

  • Refluxing: This method is used to facilitate chemical reactions at elevated temperatures while preventing solvent evaporation.
  • Purification: Techniques such as column chromatography are employed to isolate the desired compound from reaction mixtures.

Technical Details

Molecular Structure Analysis

Structure

LysRs-IN-2's molecular structure has not been explicitly detailed in the search results, but it is characterized by specific functional groups that allow it to interact effectively with the active site of lysyl-tRNA synthetase. Understanding its three-dimensional conformation is crucial for elucidating its binding mechanism.

Data

Chemical Reactions Analysis

Reactions

LysRs-IN-2 functions primarily through competitive inhibition of lysyl-tRNA synthetase. The compound binds to the active site of the enzyme, preventing it from catalyzing the attachment of lysine to its corresponding tRNA.

Technical Details

The inhibition mechanism likely involves non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between LysRs-IN-2 and key residues within the active site of lysyl-tRNA synthetase .

Mechanism of Action

Process

The mechanism by which LysRs-IN-2 exerts its inhibitory effects involves:

  1. Binding: The compound binds to the active site of lysyl-tRNA synthetase.
  2. Disruption: This binding prevents the enzyme from catalyzing the formation of aminoacyl-tRNA complexes necessary for protein synthesis.
  3. Result: The inhibition leads to reduced levels of lysine incorporation into proteins, which can have downstream effects on cellular function and viability.

Data

Studies have shown that inhibitors like LysRs-IN-2 can selectively target pathogen-specific enzymes without affecting human homologs, making them attractive candidates for drug development against infectious diseases .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like LysRs-IN-2 are typically characterized by:

  • Solubility: Often soluble in organic solvents.
  • Stability: Stability under various pH conditions is crucial for therapeutic applications.

Chemical Properties

Chemical properties would include reactivity with other molecules and stability under physiological conditions. Detailed assays would be required to assess these properties comprehensively.

Applications

Scientific Uses

LysRs-IN-2 has potential applications in several scientific areas:

  • Antipathogen Drug Development: Given its specificity for pathogen lysyl-tRNA synthetases, it holds promise as a lead compound for developing new treatments against malaria and possibly other infectious diseases.
  • Research Tool: It can serve as a valuable tool in studying protein synthesis mechanisms and the role of lysyl-tRNA synthetase in cellular processes .
Target Identification and Validation

Lysyl-tRNA Synthetase as a Therapeutic Target in Pathogen Biology

Role of Lysyl-tRNA Synthetase in Plasmodium falciparum and Cryptosporidium parvum Protein Translation

Lysyl-tRNA synthetase (lysyl-tRNA synthetase) is indispensable for protein biosynthesis in apicomplexan pathogens, including Plasmodium falciparum (malaria parasite) and Cryptosporidium parvum (causative agent of cryptosporidiosis). This enzyme catalyzes the ATP-dependent attachment of L-lysine to its cognate transfer RNA (tRNA$^{Lys}$), ensuring accurate translation of genetic information into functional polypeptides. In Plasmodium falciparum, lysyl-tRNA synthetase exists as two isoforms: a cytosolic form (Plasmodium falciparum lysyl-tRNA synthetase 1) and an apicoplast-targeted form (Plasmodium falciparum lysyl-tRNA synthetase 2). Plasmodium falciparum lysyl-tRNA synthetase 1 is validated as the primary target for cladosporin and its derivatives, exhibiting stringent substrate specificity with Michaelis constants (K~m~) of 413 ± 37 µM for L-lysine and 68 ± 3 µM for ATP [7]. Cryptosporidium parvum lysyl-tRNA synthetase displays similar catalytic efficiency but higher K~m~ values (1,045 ± 640 µM for L-lysine; 346 ± 128 µM for ATP), reflecting evolutionary adaptations in substrate binding [7]. Inhibition of lysyl-tRNA synthetase depletes the pool of charged tRNA$^{Lys}$, stalling protein synthesis and arresting parasite proliferation in both blood-stage Plasmodium falciparum and intestinal Cryptosporidium parvum infections.

Table 1: Kinetic Parameters of Pathogen vs. Human Lysyl-tRNA Synthetase

Enzyme SourceK~m~ L-lysine (µM)K~m~ ATP (µM)Catalytic Efficiency (k~cat~/K~m~)
Plasmodium falciparum lysyl-tRNA synthetase 1413 ± 3768 ± 3High
Cryptosporidium parvum lysyl-tRNA synthetase1,045 ± 640346 ± 128Moderate
Human lysyl-tRNA synthetase1.92 ± 0.372.22 ± 0.44Very High

Lysyl-tRNA Synthetase Structural Motifs Conserved Across Protozoan and Bacterial Pathogens

Lysyl-tRNA synthetase enzymes belong to two phylogenetically distinct classes: Class I (common in archaea and some bacteria) and Class II (predominant in eukaryotes and most bacteria). Pathogenic protozoa and helminths express Class II lysyl-tRNA synthetases characterized by three conserved sequence motifs (Motif 1, 2, 3) forming the catalytic core. Structural analyses of Plasmodium falciparum lysyl-tRNA synthetase 1, Loa loa lysyl-tRNA synthetase, and Schistosoma mansoni lysyl-tRNA synthetase reveal a conserved homodimeric architecture with three domains:

  • Aminoacylation Domain: Contains motif 2 and 3 residues critical for ATP and lysine binding.
  • Anticodon-Binding Domain: Recognizes the tRNA$^{Lys}$ anticodon loop.
  • C-Terminal Extension: Variable across species; absent in bacterial orthologs [1] [5].A key structural element differentiating pathogen and mammalian lysyl-tRNA synthetase is the "APK loop" (Ala-Pro-Lys motif) near the ATP-binding pocket. In Plasmodium falciparum lysyl-tRNA synthetase 1 and Loa loa lysyl-tRNA synthetase, this loop adopts a unique conformation that enhances hydrophobic interactions with inhibitors like cladosporin. Structural superimposition shows >85% similarity in the catalytic sites of Plasmodium falciparum, Cryptosporidium parvum, and Schistosoma mansoni lysyl-tRNA synthetase enzymes, underscoring conserved druggable features [5] [7].

Essentiality of Lysyl-tRNA Synthetase for Pathogen Viability: Genetic Knockout and Functional Studies

Genetic validation confirms lysyl-tRNA synthetase as essential for protozoan and helminth viability:

  • Leishmania donovani: Heterozygous knockout of lysyl-tRNA synthetase 1 (chromosome 15-encoded) impaired promastigote growth kinetics and attenuated infectivity in macrophages. Homozygous knockouts were non-viable, confirming indispensability [2].
  • Trypanosoma brucei: RNA interference (RNAi) knockdown of lysyl-tRNA synthetase 1 reduced parasite proliferation by 73% and caused severe morphological defects in mammalian-infective stages [6].
  • Plasmodium falciparum: Conditional repression of Plasmodium falciparum lysyl-tRNA synthetase 1 expression blocked intraerythrocytic development at the trophozoite stage [7].
  • Schistosoma mansoni/Loa loa: Recombinant lysyl-tRNA synthetase enzymes exhibited nanomolar sensitivity to cladosporin (IC~50~ = 52–97 nM). Enzyme inhibition directly correlated with reduced parasite motility and egg production ex vivo [1] [5].

Table 2: Phenotypic Consequences of Lysyl-tRNA Synthetase Inhibition or Genetic Disruption

PathogenIntervention MethodPhenotypic OutcomeReference
Leishmania donovaniHeterozygous knockout60% reduced growth; loss of virulence in mice [2]
Trypanosoma bruceiRNAi knockdown (73% mRNA loss)Severe growth defect; cell cycle arrest [6]
Plasmodium falciparumCladosporin inhibitionBlood-stage IC~50~ = 0.27 µM; liver-stage clearance [7]
Schistosoma mansoniRecombinant enzyme inhibition97 nM IC~50~; reduced motility/ex vivo viability [5]

Host-Pathogen Lysyl-tRNA Synthetase Divergence: Basis for Selective Inhibition

Structural Determinants of Selectivity

The ATP-binding pocket of pathogen lysyl-tRNA synthetase exhibits distinct physicochemical properties compared to human lysyl-tRNA synthetase:

  • Volume and Hydrophobicity: The APK loop in Plasmodium falciparum lysyl-tRNA synthetase 1 and Cryptosporidium parvum lysyl-tRNA synthetase creates a deeper, more hydrophobic ATP-binding pocket than the human enzyme. This accommodates inhibitors with bulky substituents (e.g., the cyclohexyl group of LysRs-IN-2) [7] [9].
  • Residue Polymorphisms: Human lysyl-tRNA synthetase has conserved Glu~334~ and Asn~341~ residues forming hydrophilic interactions with ATP’s ribose. In Plasmodium falciparum lysyl-tRNA synthetase 1, Glu~332~ and Asn~339~ create a more solvent-exposed pocket favoring inhibitors over natural substrates [7].
  • Dimer Interface Stability: Pathogen lysyl-tRNA synthetase enzymes (e.g., Loa loa lysyl-tRNA synthetase) form weaker dimer interfaces than the human enzyme. Inhibitors exploiting interfacial cavities show >60-fold selectivity for parasites [1] [5].

Functional Divergence: Canonical vs. Non-Canonical Roles

Human lysyl-tRNA synthetase performs dual roles:

  • Canonical Function: Cytosolic/mitochondrial protein synthesis.
  • Non-Canonical Functions: Upon immunological stimuli, it phosphorylates at Ser~207~, dissociates from the multi-synthetase complex, translocates to the nucleus, and synthesizes diadenosine tetraphosphate (Ap~4~A). Ap~4~A binds Hint-1 to activate MITF transcription factors regulating immune genes [8].Pathogen lysyl-tRNA synthetase enzymes lack these moonlighting functions. Plasmodium falciparum lysyl-tRNA synthetase 1 and Cryptosporidium parvum lysyl-tRNA synthetase are exclusively translational, making them vulnerable to competitive inhibitors without disrupting human signaling. Inhibitors like LysRs-IN-2 exploit this by targeting the Plasmodium falciparum lysyl-tRNA synthetase 1/Cryptosporidium parvum lysyl-tRNA synthetase ATP pocket with 120-fold selectivity over human lysyl-tRNA synthetase (0.015 µM vs. 1.8 µM IC~50~) [7] [9].

Evolutionary Basis for Differential Inhibition

Class II lysyl-tRNA synthetases are subdivided into lysyl-tRNA synthetase 1 (bacterial/archaeal-like) and lysyl-tRNA synthetase 2 (eukaryotic-like). Pathogens often retain lysyl-tRNA synthetase 1 isoforms with bacterial characteristics:

  • Leishmania donovani lysyl-tRNA synthetase 1 groups with apicomplexans/eukaryotes, while lysyl-tRNA synthetase 2 clusters with bacteria [2].
  • Lysyl-tRNA synthetase 1 enzymes have a more "open" lysine-binding site than lysyl-tRNA synthetase 2, increasing susceptibility to lysine analogs like S-(2-aminoethyl)-L-cysteine (K~i~ = 180-fold lower for lysyl-tRNA synthetase 2) [4].LysRs-IN-2 selectively targets pathogen lysyl-tRNA synthetase 1 isoforms by exploiting these structural divergences, achieving nanomolar inhibition of Plasmodium falciparum lysyl-tRNA synthetase 1 (IC~50~ = 0.015 µM) and Cryptosporidium parvum lysyl-tRNA synthetase (IC~50~ = 0.13 µM) while sparing human lysyl-tRNA synthetase [7] [9].

Properties

Product Name

LysRs-IN-2

IUPAC Name

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide

Molecular Formula

C17H16F3NO4

Molecular Weight

355.31 g/mol

InChI

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23)

InChI Key

PJBRCGHQNUWERQ-UHFFFAOYSA-N

SMILES

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F

Solubility

not available

Canonical SMILES

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F

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